molecular formula C7H2ClF2NO B13506356 1-Chloro-4,5-difluoro-2-isocyanatobenzene

1-Chloro-4,5-difluoro-2-isocyanatobenzene

Cat. No.: B13506356
M. Wt: 189.54 g/mol
InChI Key: RUXBWOQINSEKHV-UHFFFAOYSA-N
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Description

1-Chloro-4,5-difluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isocyanate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4,5-difluoro-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with phosgene (COCl2) in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4,5-difluoro-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4,5-difluoro-2-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4,5-difluoro-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. The chlorine and fluorine atoms can participate in substitution reactions, further modifying the compound’s structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4,5-difluoro-2-isocyanatobenzene is unique due to the specific arrangement of chlorine, fluorine, and isocyanate groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C7H2ClF2NO

Molecular Weight

189.54 g/mol

IUPAC Name

1-chloro-4,5-difluoro-2-isocyanatobenzene

InChI

InChI=1S/C7H2ClF2NO/c8-4-1-5(9)6(10)2-7(4)11-3-12/h1-2H

InChI Key

RUXBWOQINSEKHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)N=C=O

Origin of Product

United States

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